16,17-Dihydroxy-7-kauranone
Description
16,17-Dihydroxy-7-kauranone (C₂₀H₃₀O₃; molecular weight 318.45 g/mol) is an ent-kaurane diterpenoid characterized by a hydroxyl group at positions 16 and 17 and a ketone group at position 5. Its structural framework, shared with other ent-kaurane diterpenoids, enables diverse biological activities modulated by functional group variations.
Properties
IUPAC Name |
14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)7-4-8-18(3)14-6-5-13-10-19(14,11-20(13,23)12-21)16(22)9-15(17)18/h13-15,21,23H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAFYADRZPYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C34C2CCC(C3)C(C4)(CO)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydroxy-7-kauranone typically involves the oxidation of kaurane derivatives. One common method includes the use of sodium periodate in aqueous conditions to achieve ring opening at specific positions, followed by further oxidation steps to introduce the hydroxyl groups at the 16th and 17th positions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of kaurane derivatives from natural sources have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
16,17-Dihydroxy-7-kauranone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group at the 7th position to a hydroxyl group.
Substitution: The hydroxyl groups at the 16th and 17th positions can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Sodium periodate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
16,17-Dihydroxy-7-kauranone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16,17-Dihydroxy-7-kauranone involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 16th and 17th positions play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
- Ketone Position: The 7-ketone in this compound distinguishes it from compounds like Ent-16β,17-Dihydroxy-19-kauranone (19-ketone), influencing electron distribution and receptor binding .
- Acetylation vs. Hydroxylation: Diacetyl distanol’s acetoxy groups increase lipophilicity, favoring antimicrobial activity, whereas hydroxylated variants like Athonolone exhibit anti-inflammatory effects via hydrogen bonding .
- Carboxylic Acid vs. Ketone: Ent-16α,17-Dihydroxy-19-kauranoic acid’s 19-COOH group introduces acidity, contrasting with the neutral ketone in this compound, which may affect protein interactions .
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